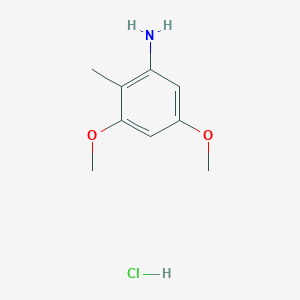
3,5-Dimethoxy-2-methylaniline hydrochloride
描述
3,5-Dimethoxy-2-methylaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dimethoxy-2-methylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is classified within the aniline family. Its chemical structure features two methoxy groups and a methyl group attached to the aniline ring, with a molecular formula of C₉H₁₃ClN₂O₂. The compound appears as a white crystalline powder and is soluble in water due to its hydrochloride salt form, which enhances its stability and usability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown that the compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents. The mechanism of action is believed to involve interaction with microbial cell membranes or specific metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at different phases depending on the cancer type.
- Cytotoxicity : IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines have been reported, indicating significant cytotoxic effects. For example, studies have shown IC₅₀ values ranging from 1.0 μM to 4.2 μM against different cancer cell lines such as MCF-7 and A375.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of methoxy groups enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications to the aniline structure can lead to variations in potency and selectivity against cancer cells:
| Compound Modification | IC₅₀ (μM) | Effect on Activity |
|---|---|---|
| Parent Compound | 4.2 | Moderate Activity |
| Methoxy Substitution | 1.0 | Increased Activity |
| Methyl Group Addition | 3.5 | Decreased Activity |
These findings suggest that careful structural modifications can optimize the compound's efficacy.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that specific substitutions led to improved anticancer efficacy, highlighting the importance of methoxy groups in enhancing biological activity .
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting potential therapeutic applications in treating infections .
属性
IUPAC Name |
3,5-dimethoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-8(10)4-7(11-2)5-9(6)12-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCWHZYHFVJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















